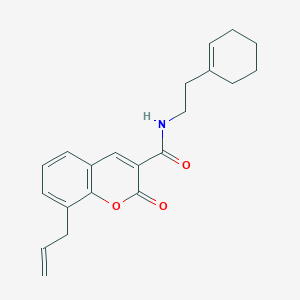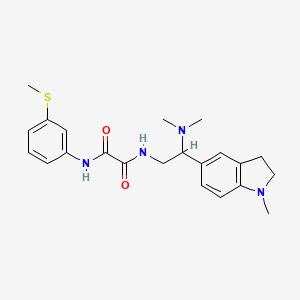![molecular formula C17H13F2NO3 B2866903 [5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone CAS No. 2413875-21-3](/img/structure/B2866903.png)
[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone” is a chemical compound. It’s related to the class of compounds known as indole derivatives, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of the novel linker 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid was achieved in 29% yield over seven steps, using nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, such as EN300-26620832, have shown promise in antiviral research. They have been tested against a variety of RNA and DNA viruses, with some compounds exhibiting inhibitory activity against influenza A and Coxsackie B4 virus. The specific structural features of EN300-26620832 could potentially be optimized for high-affinity binding to viral proteins, offering a pathway for the development of new antiviral drugs .
Anti-inflammatory Applications
The indole nucleus present in EN300-26620832 is associated with anti-inflammatory properties. This compound could be investigated for its efficacy in reducing inflammation through modulation of cytokine production or inhibition of inflammatory enzymes. Such research could lead to new treatments for chronic inflammatory diseases .
Anticancer Applications
Compounds with an indole base structure have been explored for their anticancer activities. EN300-26620832 may be studied for its potential to induce apoptosis in cancer cells, inhibit tumor growth, or enhance the efficacy of existing chemotherapy agents. Its unique molecular structure could interact with specific cancer cell receptors or pathways .
Antioxidant Applications
The indole derivatives are known to possess antioxidant properties. EN300-26620832 could be applied in scientific research aimed at combating oxidative stress-related diseases by scavenging free radicals or enhancing the body’s own antioxidant defenses .
Antimicrobial Applications
Research into the antimicrobial properties of indole derivatives like EN300-26620832 could lead to the discovery of new antibiotics. Its effectiveness against bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus could be assessed, addressing the growing concern of antibiotic resistance .
Neuroprotective Applications
EN300-26620832 may have neuroprotective effects due to the indole moiety’s ability to interact with neural receptors. Studies could focus on its potential to protect neuronal cells from damage or death in conditions such as Alzheimer’s disease or Parkinson’s disease .
Analgesic Applications
The analgesic potential of indole derivatives suggests that EN300-26620832 could be researched for its pain-relieving properties. It might work by modulating pain pathways or neurotransmitter release in the central nervous system .
Agricultural Applications
Indole-based compounds are also significant in agriculture. EN300-26620832 could be studied for its role as a plant growth regulator, potentially influencing processes like seed germination, root development, and fruit ripening .
Orientations Futures
Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the study of “[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone” and related compounds could be a promising area of research in the future.
Propriétés
IUPAC Name |
[5-fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c1-23-16-7-10(9-21)14(19)8-12(16)17(22)20-6-5-11-13(18)3-2-4-15(11)20/h2-8,21H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOZQJFHIHWXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)F)C(=O)N2C=CC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)
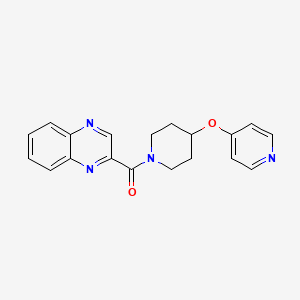
![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)

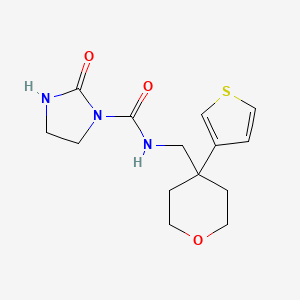
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)

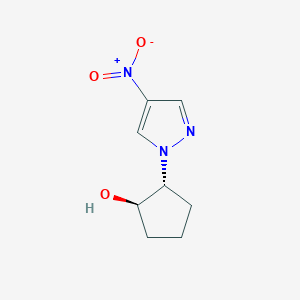

![6-[(3-methylbenzoyl)amino]-N-(2-methylbenzyl)chromane-3-carboxamide](/img/structure/B2866834.png)
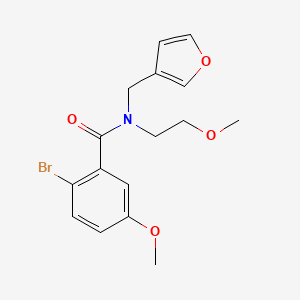
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2866839.png)
